N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide, also known as PQR309, is a novel and potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It is currently being studied for its potential use in the treatment of cancer and other diseases.
Mechanism of Action
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide inhibits the PI3K and mTOR pathways, which are involved in cell growth, proliferation, and survival. By inhibiting these pathways, N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide in lab experiments is its potency and specificity for the PI3K and mTOR pathways. However, one limitation is that it may not be effective in all types of cancer and may have different effects on different cell types.
Future Directions
There are several potential future directions for research on N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing new formulations of N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide for improved delivery and efficacy. Additionally, further studies could be conducted to better understand the mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide and its potential use in combination with other cancer treatments.
Synthesis Methods
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide is synthesized using a multi-step process that involves the reaction of 2-amino-5-methylbenzoic acid with 5-methylfurfural in the presence of trifluoroacetic acid to produce the intermediate 2-(5-methylfuran-2-yl)benzoic acid. This intermediate is then reacted with N-methylmorpholine and isobutyl chloroformate to produce the corresponding N-methyl-N-[(5-methylfuran-2-yl)methyl]benzoic acid ester. The ester is then reacted with 2-chloroquinoline-5-carboxamide in the presence of triethylamine to produce N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide.
Scientific Research Applications
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-8-9-13(21-12)11-19(2)17(20)15-5-3-7-16-14(15)6-4-10-18-16/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQWLEHPCCMKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=C3C=CC=NC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.